molecular formula C15H18ClN3 B14901133 7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]

7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]

Cat. No.: B14901133
M. Wt: 275.77 g/mol
InChI Key: TVIGJBGZLNOQCB-UHFFFAOYSA-N
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Description

7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] is a complex organic compound belonging to the class of beta carbolines. These compounds are characterized by a 9H-pyrido[3,4-b]indole moiety. The compound has a molecular formula of C15H18ClN3 and a molecular weight of 275.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] include other beta carbolines and spiro compounds. Examples include:

Uniqueness

The uniqueness of 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] lies in its specific structural features, such as the spiro linkage and the presence of a chlorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a novel organic compound that has garnered attention for its potential biological activities. This compound belongs to the spiro[indole] class, which has been investigated for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex spiro structure that integrates a piperidine and pyrido[3,4-b]indole moiety. Its chemical formula is C17H17ClN4OC_{17}H_{17}ClN_{4}O, with a CAS number of 2612060-19-0. The unique structural features are believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that 7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro testing has shown effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) often below 20 µM. For instance, a related study reported that compounds within the same chemical family had MIC values as low as 2 µM against Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays against human cancer cell lines (e.g., MCF7 and HCT116) revealed promising antiproliferative effects. For example, one study indicated that derivatives of spiro[indole] compounds exhibited IC50 values ranging from 2.5 to 5 µM in inhibiting cell growth . These results suggest that further exploration into structure-activity relationships (SAR) could yield more potent analogs.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary findings suggest that it may act by disrupting cellular processes critical for microbial survival and cancer cell proliferation. For instance, compounds targeting specific proteins involved in bacterial cell wall synthesis have shown promise in related studies .

Data Table: Biological Activity Summary

Activity Type Tested Organisms/Cell Lines Effect MIC/IC50 Values
AntimicrobialMycobacterium tuberculosisInhibition< 20 µM
AnticancerMCF7 (breast cancer)Inhibition2.5 - 5 µM
AnticancerHCT116 (colon cancer)Inhibition2.5 - 5 µM

Case Studies

  • Antimicrobial Screening : A high-throughput screening identified several spiro[indole] derivatives as potent inhibitors of Mycobacterium tuberculosis. Among these, the compound demonstrated a strong correlation between structural modifications and enhanced activity .
  • Cancer Cell Line Studies : Research involving MCF7 cells showed that modifications to the indole moiety significantly impacted antiproliferative activity, with some analogs exhibiting IC50 values comparable to established chemotherapeutics like sunitinib .

Properties

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

7-chlorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C15H18ClN3/c16-10-1-2-11-12-3-6-18-15(4-7-17-8-5-15)14(12)19-13(11)9-10/h1-2,9,17-19H,3-8H2

InChI Key

TVIGJBGZLNOQCB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCNCC2)C3=C1C4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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